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Compound of Interest

Compound Name: 6-Propylpyridazin-3-amine

Cat. No.: B15050259

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors,
understanding a compound's selectivity is as crucial as determining its primary efficacy. Off-
target effects can lead to unforeseen toxicities or, in some cases, reveal opportunities for
therapeutic polypharmacology. This guide provides a comparative analysis of the hypothetical
kinase inhibitor, 6-Propylpyridazin-3-amine, against two well-characterized kinase inhibitors,
Palbociclib and Staurosporine, to illustrate a comprehensive approach to off-target profiling.

6-Propylpyridazin-3-amine is a novel synthetic small molecule featuring a pyridazine core, a
scaffold known for its diverse biological activities, including kinase inhibition. Palbociclib is a
highly selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) approved for the
treatment of HR-positive breast cancer. Staurosporine, a natural product, is a potent but non-
selective, broad-spectrum kinase inhibitor widely used as a research tool. This comparison
aims to contextualize the selectivity profile of 6-Propylpyridazin-3-amine and provide a
framework for its further investigation.

Quantitative Kinase Inhibition Profile

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of 6-
Propylpyridazin-3-amine and the comparator compounds against a panel of selected kinases.
The panel includes the hypothesized primary target for 6-Propylpyridazin-3-amine,
CDK2/Cyclin A, along with other relevant CDKs and common off-targets from different kinase
families.
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Target Kinase 6-Pro-pylpyridazin- Palbociclib IC50 Staurosporine IC50
3-amine IC50 (nM) (nM) (nM)

CDK2/Cyclin A 15 8,500 7
CDK1/Cyclin B 120 >10,000 6
CDK4/Cyclin D1 850 11 25
CDK®6/Cyclin D3 950 16 30
Aurora Kinase A 2,500 >10,000 15
VEGFR2 450 >10,000 20
ABL1 >10,000 >10,000 12
SRC 1,200 >10,000 9
p38a (MAPK14) 5,000 >10,000 50

Data is presented as a hypothetical representation for illustrative purposes.

Signaling Pathway Context: CDK2 in Cell Cycle
Progression

The diagram below illustrates the central role of the CDK2/Cyclin A complex in the regulation of
the G1/S phase transition of the cell cycle. Inhibition of this complex is a key strategy in
anticancer drug development.
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 To cite this document: BenchChem. [Off-Target Effects Analysis of 6-Propylpyridazin-3-
amine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15050259#6-propylpyridazin-3-amine-off-target-
effects-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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